(-)-Norchanoclavine I
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Overview
Description
(-)-Norchanoclavine I is a naturally occurring indole alkaloid that belongs to the ergot alkaloid family It is known for its complex molecular structure and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Norchanoclavine I typically involves several steps, starting from simple indole derivatives. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions, followed by various functional group modifications to achieve the desired structure. The reaction conditions often involve the use of strong acids, such as hydrochloric acid or sulfuric acid, and high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow chemistry and automated synthesis have been employed to streamline the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(-)-Norchanoclavine I undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
(-)-Norchanoclavine I has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex ergot alkaloids and other indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (-)-Norchanoclavine I involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the body, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Chanoclavine: Another ergot alkaloid with a similar structure but different biological activities.
Lysergic Acid: A well-known ergot alkaloid with significant pharmacological properties.
Ergoline: The parent structure of many ergot alkaloids, including (-)-Norchanoclavine I.
Uniqueness
This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Unlike other similar compounds, it has shown potential in various scientific applications, making it a valuable compound for further research and development.
Properties
CAS No. |
51743-69-2 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
(E)-3-[(4R,5R)-4-amino-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C15H18N2O/c1-9(8-18)5-12-11-3-2-4-14-15(11)10(7-17-14)6-13(12)16/h2-5,7,12-13,17-18H,6,8,16H2,1H3/b9-5+/t12-,13-/m1/s1 |
InChI Key |
QPYLOULWBAJLGK-UDHZEARHSA-N |
Isomeric SMILES |
C/C(=C\[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)N)/CO |
Canonical SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)N)CO |
Origin of Product |
United States |
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